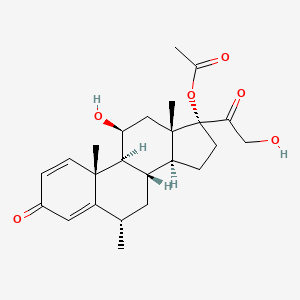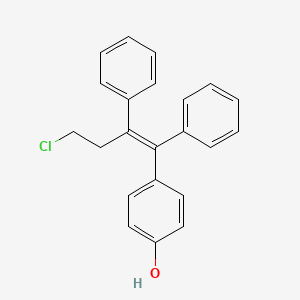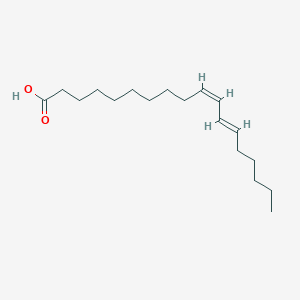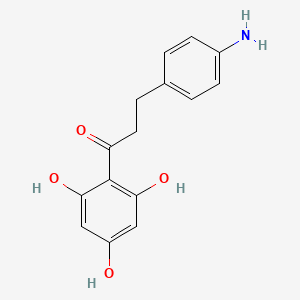
4-t-Butylcyclohexanone-2,2,6,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopically labeled compound, specifically a deuterated analogue of 4-t-Butylcyclohexanone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions on the cyclohexane ring. It is commonly used in scientific research for various applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 typically involves the deuteration of 4-t-Butylcyclohexanone. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
4-t-Butylcyclohexanone-2,2,6,6-d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-t-Butylcyclohexanol-2,2,6,6-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: It can be oxidized to this compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo substitution reactions where the t-butyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Reduction: 4-t-Butylcyclohexanol-2,2,6,6-d4
Oxidation: this compound
Substitution: Products depend on the nucleophile used.
科学研究应用
4-t-Butylcyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and isotopically labeled compounds.
Biology: Used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Employed in the development of deuterated drugs to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves the interaction of its deuterated cyclohexanone ring with various molecular targets. The deuterium atoms can influence the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated analogue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
4-t-Butylcyclohexanone: The non-deuterated analogue of 4-t-Butylcyclohexanone-2,2,6,6-d4.
4-t-Butylcyclohexanol: The reduced form of 4-t-Butylcyclohexanone.
4-t-Butylcyclohexanol-2,2,6,6-d4: The deuterated analogue of 4-t-Butylcyclohexanol.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific fields.
属性
CAS 编号 |
15649-46-4 |
|---|---|
分子式 |
C₁₀H₁₄D₄O |
分子量 |
158.27 |
同义词 |
4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






